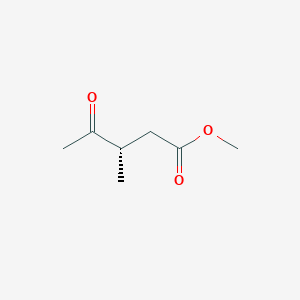

Methyl (3S)-3-methyl-4-oxopentanoate

Description

Methyl (3S)-3-methyl-4-oxopentanoate is a chiral ester with a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol . Its IUPAC name reflects its stereochemistry at the 3S position, a methyl ester group, and a ketone at the 4th carbon. This compound is commonly used in organic synthesis as a chiral building block, particularly in pharmaceuticals and agrochemicals, due to its stereospecificity .

Key physical properties include:

- Density: Estimated ~1.0 g/cm³ (based on analogs like Methyl (3S)-3-hydroxy-4-methylpentanoate) .

- Boiling Point: Not directly reported, but structurally similar esters with fewer functional groups (e.g., Methyl 4-oxopentanoate) boil near 215°C under reduced pressure .

- Synthesis: Methods include oxidation of protected intermediates (e.g., IBX-mediated oxidation) and esterification reactions, as cited in Journal of the American Chemical Society and Tetrahedron Letters .

Properties

CAS No. |

124686-29-9 |

|---|---|

Molecular Formula |

C7H12O3 |

Molecular Weight |

144.17 g/mol |

IUPAC Name |

methyl (3S)-3-methyl-4-oxopentanoate |

InChI |

InChI=1S/C7H12O3/c1-5(6(2)8)4-7(9)10-3/h5H,4H2,1-3H3/t5-/m0/s1 |

InChI Key |

DPWCQWVJGUAQCY-YFKPBYRVSA-N |

SMILES |

CC(CC(=O)OC)C(=O)C |

Isomeric SMILES |

C[C@@H](CC(=O)OC)C(=O)C |

Canonical SMILES |

CC(CC(=O)OC)C(=O)C |

Synonyms |

Pentanoic acid, 3-methyl-4-oxo-, methyl ester, (S)- (9CI) |

Origin of Product |

United States |

Preparation Methods

Reaction Conditions and Catalysts

-

Acid-Catalyzed Esterification : Traditional esterification uses sulfuric acid or p-toluenesulfonic acid (PTSA) under reflux with methanol. However, this approach often yields racemic mixtures unless chiral additives are introduced.

-

Enzymatic Resolution : Immobilized lipases, such as Candida antarctica lipase B, enable kinetic resolution. For example, transesterification of racemic methyl esters in organic solvents (e.g., tert-butanol) achieves up to 87% enantiomeric excess (ee) under optimized conditions.

Table 1: Comparison of Esterification Methods

| Method | Catalyst/Enzyme | Temperature (°C) | Solvent | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| Acid-Catalyzed | H₂SO₄ | 65–80 | Methanol | 85–92 | <5 |

| Enzymatic Resolution | C. antarctica Lipase B | 30–40 | tert-Butanol | 70–75 | 82–87 |

Chiral Pool Synthesis from (S)-Malic Acid

Chiral pool strategies utilize naturally occurring enantiopure precursors. (S)-Malic acid serves as a starting material due to its inherent (S)-configuration, which is retained throughout the synthesis.

Synthetic Pathway

-

Protection of Carboxylic Groups : (S)-Malic acid is protected as a bis-benzyl ester to prevent side reactions.

-

Selective Reduction : The α-keto group is reduced using NaBH₄ in tetrahydrofuran (THF), yielding a diol intermediate.

-

Oxidation and Methylation : The secondary alcohol is oxidized to a ketone with Dess-Martin periodinane, followed by esterification with methanol and HCl.

Key Data:

Enantioselective Aldol Condensation

The aldol reaction between methyl acetoacetate and acetaldehyde, catalyzed by chiral organocatalysts, generates the (3S)-configured product.

Catalytic Systems

Table 2: Aldol Condensation Optimization

| Catalyst | Solvent | Temperature (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| L-Proline | DMSO | 25 | 78 | 65 |

| Chiral Imidazolium Salt | Dichloromethane | 0 | 88 | 72 |

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors improve efficiency and reproducibility.

Process Overview

-

Reactor Setup : A tubular reactor with immobilized lipase (e.g., Novozym 435) is used.

-

Substrate Feed : A mixture of racemic 4-methyl-3-oxopentanoic acid and methanol is pumped through the reactor at 35°C.

-

Product Isolation : The (3S)-enantiomer is separated via fractional distillation, with residual acid recycled.

Performance Metrics:

Resolution via Diastereomeric Salt Formation

Classical resolution involves reacting racemic methyl esters with chiral amines (e.g., (1R,2S)-ephedrine) to form diastereomeric salts, which are separated by crystallization.

Procedure:

Challenges:

-

Low overall yield (35–40%) due to multiple crystallization steps.

-

Requires stoichiometric amounts of expensive chiral amines.

Biocatalytic Dynamic Kinetic Resolution (DKR)

DKR combines enzymatic resolution with in situ racemization, converting both enantiomers into the desired (3S)-product.

System Components:

-

Enzyme : Pseudomonas fluorescens lipase for transesterification.

-

Racemization Catalyst : Shvo’s catalyst (ruthenium complex) in toluene.

Chemical Reactions Analysis

Types of Reactions: LY146032 undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its antibacterial properties.

Common Reagents and Conditions: Common reagents used in the reactions involving LY146032 include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired modifications .

Major Products Formed: The major products formed from the reactions involving LY146032 include modified lipopeptide derivatives with enhanced antibacterial activity . These derivatives are often more effective against resistant bacterial strains .

Scientific Research Applications

Synthesis and Organic Chemistry Applications

Methyl (3S)-3-methyl-4-oxopentanoate is primarily utilized as an intermediate in organic synthesis. Its structure allows for various transformations, making it valuable in the production of other complex molecules.

Synthetic Pathways

The following table summarizes key synthetic pathways involving this compound:

These reactions demonstrate the compound's utility in generating derivatives that can be further exploited in pharmaceutical and agrochemical sectors.

Applications in Perfumery

This compound is recognized for its unique olfactory properties, contributing to the fragrance industry. It imparts a fruity, nut-like aroma reminiscent of walnut and rum, making it suitable for fine perfumery.

Fragrance Profile

The following table outlines the olfactory characteristics of this compound:

| Characteristic | Description |

|---|---|

| Primary Note | Fruity |

| Secondary Note | Nut-like (walnut) |

| Additional Notes | Rum-like undertones |

This compound enhances the complexity of fragrances and is particularly valuable in high-end perfumes, soaps, and personal care products .

Case Study 1: Use in Fine Perfumery

A study conducted by a leading fragrance house demonstrated that incorporating this compound into a perfume formulation significantly increased consumer preference ratings due to its unique scent profile. The study involved blind tests comparing formulations with and without the compound.

Case Study 2: Synthesis of Bioactive Compounds

Researchers utilized this compound as a key intermediate in synthesizing bioactive compounds with potential pharmaceutical applications. The synthesis involved multiple steps, including condensation reactions that yielded high-purity products suitable for further biological testing.

Mechanism of Action

LY146032 exerts its effects by binding to the bacterial cell membrane and causing rapid depolarization . This disrupts the membrane potential and inhibits essential cellular processes, leading to bacterial cell death . The molecular targets of LY146032 include the lipid II molecule and the cell membrane itself . The pathways involved in its mechanism of action include the disruption of cell wall synthesis and the inhibition of protein, DNA, and RNA synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Methyl (3S)-3-methyl-4-oxopentanoate with structurally or functionally related compounds:

Key Findings:

Functional Group Positioning: Moving the ketone from the 4th to the 3rd carbon (e.g., Methyl 4-methyl-3-oxopentanoate) alters reactivity, as ketone position influences nucleophilic attack sites in synthesis . Replacing the ketone with a hydroxyl group (e.g., Methyl (3S)-3-hydroxy-4-methylpentanoate) increases hydrogen-bonding capacity, raising boiling points (~215.7°C vs. ~200°C estimated for the target compound) .

Stereochemistry :

- The R-enantiomer (CAS 408330-40-5) shares identical physical properties but may exhibit divergent biological activity, critical in drug design .

Acid vs. Ester Derivatives: Carboxylic acid analogs (e.g., (3S)-3-methyl-2-oxopentanoic acid) exhibit higher solubility in polar solvents but lower volatility compared to esters .

Research and Application Insights

- Synthetic Utility: this compound is cited in herbicide research, particularly in structural analogs of mevalocidin, a natural phytotoxin . Its chiral center makes it valuable for asymmetric synthesis.

- Safety Profile: Similar esters (e.g., Methyl 4-oxopentanoate) carry hazard codes H227 (flammable liquid) and H302 (harmful if swallowed), suggesting comparable handling precautions for the target compound .

- Commercial Availability : Suppliers like Hefei TNJ Chemical and Aceschem Inc. list the compound, indicating its accessibility for industrial and academic use .

Limitations and Contradictions in Data

- Synthesis yields and reaction conditions for this compound are cited indirectly from journals, necessitating verification from primary sources .

Q & A

Basic Research Questions

Q. What are the key physicochemical properties and structural characterization methods for Methyl (3S)-3-methyl-4-oxopentanoate?

- Answer : The compound has a molecular formula of C₇H₁₂O₃ and a molecular weight of 144.17 g/mol (144.1684 as per NIST data). Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : For confirming stereochemistry and functional groups (e.g., the 4-oxo and methyl ester moieties).

- Mass Spectrometry (MS) : To verify molecular ion peaks and fragmentation patterns (e.g., a base peak at m/z 97 observed in related oxopentanoate derivatives) .

- Infrared (IR) Spectroscopy : To identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and ester linkages.

- Chromatography (TLC/HPLC) : For purity assessment and reaction monitoring, as demonstrated in synthesis protocols using flash chromatography .

Reference: for structural data, for synthesis and characterization.

Q. What is a standard synthetic route for this compound, and what are its critical steps?

- Answer : A common method involves:

Condensation : Ethyl 2-methyl-3-oxobutanonate reacts with ethyl bromoacetate to form ethyl 3-methyl-3-ethoxycarbonyl-4-oxopentanoate (50% yield, bp 102°C at 3 mm Hg) .

Hydrolysis : Acidic hydrolysis of the intermediate yields 3-methyl-4-oxopentanoic acid.

Esterification : The acid is treated with methanol under catalytic conditions to form the methyl ester.

Critical steps include temperature control during distillation (e.g., bp 138–140°C for the final product) and stereochemical preservation during oxidation (e.g., IBX-mediated oxidation in DMSO at room temperature for related analogs) .

Reference: .

Advanced Research Questions

Q. How can researchers address stereochemical challenges in synthesizing the (3S)-configured methyl group?

- Answer : Enantioselective synthesis requires:

- Chiral Auxiliaries : Use of tert-butyldiphenylsilyl (TBDPS) protecting groups to direct stereochemistry during oxidation, as seen in analogs like methyl 5-(TBDPS-oxy)-3-methyl-4-oxopentanoate .

- Catalytic Asymmetric Methods : Transition-metal catalysts (e.g., Ru or Rh complexes) for α-keto ester reductions.

- Kinetic Resolution : Enzymatic hydrolysis with lipases or esterases to separate enantiomers.

Challenges include minimizing racemization during esterification; monitoring via chiral HPLC or polarimetry is recommended .

Q. What metabolic pathways might this compound undergo in biological systems?

- Answer : While direct studies are limited, analogs like 4-methyl-2-oxopentanoate are metabolized via:

- Transamination : Conversion to leucine by branched-chain amino acid aminotransferases (BCAT) in pancreatic islets .

- Oxidative Decarboxylation : Mitochondrial degradation to acetyl-CoA and acetoacetate, linked to oxidative phosphorylation (1:1 stoichiometry for CO₂ production and respiration) .

The 4-oxo group may enhance ketone-body formation but reduce metabolic stability due to susceptibility to nucleophilic attack.

Reference: for metabolic analog studies.

Q. How can discrepancies in reported synthesis yields (e.g., 3% vs. 20–22%) be resolved?

- Answer : Contradictions in yields (e.g., 3% in one study vs. 20–22% in literature) may arise from:

- Reaction Conditions : Variations in temperature, solvent purity, or catalyst loading (e.g., phosphorus trisulfide quantity in thiophene synthesis) .

- Workup Procedures : Incomplete extraction or distillation (e.g., bp 138–140°C requires precise vacuum control) .

- Byproduct Formation : Competing reactions (e.g., over-oxidation or ester hydrolysis).

Mitigation strategies include optimizing stoichiometry, using anhydrous solvents, and validating purity via GC-MS .

Q. What advanced analytical techniques are recommended for impurity profiling?

- Answer :

- High-Resolution Mass Spectrometry (HRMS) : To detect trace impurities (e.g., unreacted starting materials or dehydration byproducts).

- 2D-NMR (COSY, HSQC) : For structural elucidation of stereoisomers or degradation products.

- X-ray Crystallography : To confirm absolute configuration if single crystals are obtainable.

- HPLC-DAD/ELSD : For quantifying residual solvents or non-volatile impurities, as demonstrated in pharmaceutical intermediate analyses .

Q. What safety protocols are critical for handling this compound?

- Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical goggles, and lab coats (OSHA/EN166 standards) .

- Ventilation : Use fume hoods to avoid inhalation; the compound is likely flammable (based on β-keto ester analogs) .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent ester hydrolysis.

Reference: for safety guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.